molecular formula C20H23NO3 B6664998 3-[Cyclopropyl(3-naphthalen-2-ylpropanoyl)amino]-2-methylpropanoic acid

3-[Cyclopropyl(3-naphthalen-2-ylpropanoyl)amino]-2-methylpropanoic acid

Cat. No.: B6664998
M. Wt: 325.4 g/mol
InChI Key: PZNQFWAMQPGSGR-UHFFFAOYSA-N
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Description

3-[Cyclopropyl(3-naphthalen-2-ylpropanoyl)amino]-2-methylpropanoic acid is a complex organic compound that features a cyclopropyl group, a naphthalene moiety, and a propanoic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Cyclopropyl(3-naphthalen-2-ylpropanoyl)amino]-2-methylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cyclopropyl and naphthalene intermediates separately, followed by their coupling under specific reaction conditions. The cyclopropyl group can be introduced via cyclopropanation reactions, while the naphthalene moiety can be prepared through Friedel-Crafts acylation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[Cyclopropyl(3-naphthalen-2-ylpropanoyl)amino]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed to convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[Cyclopropyl(3-naphthalen-2-ylpropanoyl)amino]-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-[Cyclopropyl(3-naphthalen-2-ylpropanoyl)amino]-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, where it can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Cyclopropyl(3-phenylpropanoyl)amino]-2-methylpropanoic acid
  • 3-[Cyclopropyl(3-benzylpropanoyl)amino]-2-methylpropanoic acid
  • 3-[Cyclopropyl(3-tolylpropanoyl)amino]-2-methylpropanoic acid

Uniqueness

What sets 3-[Cyclopropyl(3-naphthalen-2-ylpropanoyl)amino]-2-methylpropanoic acid apart from similar compounds is the presence of the naphthalene moiety. This structural feature can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

3-[cyclopropyl(3-naphthalen-2-ylpropanoyl)amino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-14(20(23)24)13-21(18-9-10-18)19(22)11-7-15-6-8-16-4-2-3-5-17(16)12-15/h2-6,8,12,14,18H,7,9-11,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNQFWAMQPGSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C1CC1)C(=O)CCC2=CC3=CC=CC=C3C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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